2-(Prop-1-en-1-yl)oxetane
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Overview
Description
2-(Prop-1-en-1-yl)oxetane is a heterocyclic organic compound characterized by a four-membered ring structure containing three carbon atoms and one oxygen atom. This compound is a derivative of oxetane, where one of the hydrogen atoms in the oxetane ring is replaced by a prop-1-en-1-yl group. The unique structure of this compound imparts distinct chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-1-en-1-yl)oxetane can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to introduce the prop-1-en-1-yl group . Another method involves the Paternò–Büchi reaction, where an alkene and a carbonyl compound react under UV light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Prop-1-en-1-yl)oxetane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products: The major products formed from these reactions include oxetane oxides, reduced oxetane derivatives, and various substituted oxetane compounds .
Scientific Research Applications
2-(Prop-1-en-1-yl)oxetane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to act as a reactive intermediate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Methyloxetane: A derivative with a methyl group attached to the oxetane ring.
3,3-Dimethyloxetane: A derivative with two methyl groups attached to the oxetane ring.
Uniqueness: 2-(Prop-1-en-1-yl)oxetane is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to other oxetane derivatives. This structural modification enhances its utility in various applications, particularly in the synthesis of complex organic molecules and the development of novel therapeutic agents .
Properties
CAS No. |
124315-97-5 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-prop-1-enyloxetane |
InChI |
InChI=1S/C6H10O/c1-2-3-6-4-5-7-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
GTKOIEXQTCZZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCO1 |
Origin of Product |
United States |
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